molecular formula C23H18F3NO3 B1651861 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide CAS No. 1351654-52-8

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide

Cat. No.: B1651861
CAS No.: 1351654-52-8
M. Wt: 413.4
InChI Key: YFGHLXKBRCUTFP-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and biological research. This molecule features a xanthene carboxamide group linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain. The presence of the trifluoromethyl and hydroxy groups on the propyl chain is a structural motif found in compounds with reported biological activity . Research into analogous compounds containing the 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide structure has indicated potential for various pharmacological activities, though the specific mechanism of action for this xanthene-containing derivative requires further investigation . The xanthene core is a privileged structure in chemical biology, often utilized in the design of fluorescent probes and other research tools. Researchers can employ this compound for in vitro studies to probe biological systems, investigate structure-activity relationships (SAR) in drug discovery, and develop new chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO3/c24-23(25,26)22(29,15-8-2-1-3-9-15)14-27-21(28)20-16-10-4-6-12-18(16)30-19-13-7-5-11-17(19)20/h1-13,20,29H,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHLXKBRCUTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148702
Record name 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351654-52-8
Record name 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351654-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Xanthene Core Synthesis

The xanthene backbone (9H-xanthene-9-carboxylic acid) is typically synthesized via acid-catalyzed condensation of phenolic derivatives. For example, two equivalents of phenol or substituted phenol undergo cyclization in the presence of sulfuric acid or polyphosphoric acid at elevated temperatures (120–150°C). The reaction proceeds through electrophilic aromatic substitution, forming the central oxygen-bridged tricyclic structure. Subsequent oxidation of the methylene group at position 9 using potassium permanganate or chromium trioxide yields the carboxylic acid derivative.

Key Optimization Parameters

  • Catalyst: Concentrated sulfuric acid achieves higher cyclization efficiency (85–90% yield) compared to Lewis acids.
  • Temperature: Reactions conducted at 130°C minimize side products like diaryl ethers.

Synthesis of the Trifluorohydroxypropylphenyl Side Chain

The trifluorinated side chain, 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine, is synthesized via a two-step protocol:

Nucleophilic Addition to Trifluoromethyl Ketones

Benzaldehyde reacts with 3,3,3-trifluoropropan-2-one in the presence of potassium cyanide (KCN) to form α-cyano-3,3,3-trifluoro-2-phenylpropanol. This intermediate undergoes hydrolysis with sulfuric acid (20% v/v) at 80°C to yield 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid.

Reaction Conditions

  • Solvent: Methanol/water (1:1) facilitates homogeneous mixing.
  • Acid Concentration: Excess sulfuric acid (2–3 mol eq.) ensures complete hydrolysis.
Reduction to Primary Amine

The carboxylic acid is converted to the corresponding amine via Curtius rearrangement or Hofmann degradation. A preferred method involves treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with sodium azide (NaN₃) to generate the acyl azide. Thermal decomposition at 100°C in toluene produces the isocyanate, which is hydrolyzed to the amine using hydrochloric acid.

Yield Considerations

  • Curtius Rearrangement: Achieves 65–70% yield but requires strict temperature control to avoid side reactions.

Amidation and Final Coupling

The xanthene-9-carboxylic acid is activated using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) and coupled with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

Protocol

  • Activation: 9H-xanthene-9-carboxylic acid (1.0 eq.) is stirred with thionyl chloride (2.0 eq.) at reflux (70°C) for 3 hours to form the acyl chloride.
  • Amidation: The acyl chloride is added dropwise to a solution of the amine (1.2 eq.) and triethylamine (3.0 eq.) in dichloromethane at 0°C. The reaction proceeds for 12 hours at room temperature.

Purification

  • Column chromatography (silica gel, ethyl acetate/hexane 1:3) isolates the product in 75–80% purity.
  • Recrystallization from ethanol/water (4:1) enhances purity to >95%.

Alternative Methods and Innovations

Enzymatic Resolution of Racemic Intermediates

The patent US6773910B1 describes using stereospecific amidohydrolases from Pseudomonas spp. to resolve racemic mixtures of trifluorinated hydroxy acids. Applying this to 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid could yield enantiomerically pure precursors for asymmetric synthesis.

Advantages

  • Enantiomeric Excess: >98% ee achieved for analogous compounds.
  • Solvent System: Reactions conducted in tert-butanol/water (3:1) at pH 7.5.

Continuous-Flow Synthesis

Recent advancements adapt batch protocols to continuous-flow systems. For example, microreactors enable precise control over exothermic amidation steps, reducing reaction times from hours to minutes.

Parameters

  • Residence Time: 10–15 minutes at 100°C.
  • Yield Improvement: 88% vs. 72% in batch.

Critical Data Tables

Table 1: Comparison of Amidation Methods

Method Reagents Temperature Yield Purity Source
Thionyl Chloride SOCl₂, Et₃N 25°C 78% 95%
EDC/HOBt EDC, HOBt, DMF 0°C → 25°C 82% 92%
Continuous-Flow Acyl chloride, microreactor 100°C 88% 97%

Table 2: Hydrolysis Conditions for Trifluorinated Intermediates

Substrate Acid Catalyst Temperature Time Yield Source
α-Cyano intermediate H₂SO₄ (20%) 80°C 6 h 85%
Acyl azide HCl (6M) 100°C 2 h 70%

Challenges and Mitigation Strategies

Fluorine-Related Side Reactions

The strong electron-withdrawing effect of the trifluoromethyl group promotes elimination reactions during amidation. Using bulky bases (e.g., diisopropylethylamine) and low temperatures (0–5°C) suppresses β-elimination.

Purification of Hydrophobic Intermediates

The compound’s high logP (>4) complicates aqueous workups. Gradient elution with acetone/hexane (10–50%) improves silica gel chromatography resolution.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield trifluoromethyl ketones or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of drug candidates.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with xanthene structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group may enhance these effects by improving cellular uptake and interaction with biological targets.

Fluorescent Probes

Due to its xanthene backbone, this compound is an excellent candidate for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes.

Applications in Bioimaging

  • Cell Tracking : Fluorescent probes can be used to track the movement of cells in live tissues, providing insights into developmental biology and disease progression.

Materials Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials such as polymers and coatings.

Properties of Interest

  • Thermal Stability : The presence of fluorine atoms contributes to thermal stability, making it suitable for high-performance materials.

Environmental Science

Research into the environmental impact of fluorinated compounds has gained traction. This compound's stability and resistance to degradation make it relevant in studies assessing the persistence of pollutants.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies
Medicinal ChemistryPotential anticancer agent with improved pharmacokineticsCytotoxicity studies on cancer cell lines
Fluorescent ProbesUsed for bioimaging and cellular trackingReal-time imaging in live tissues
Materials ScienceDevelopment of thermally stable polymers and coatingsHigh-performance material formulations
Environmental ScienceAssessment of persistence and impact of fluorinated compoundsStudies on environmental pollutants

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activities. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing these interactions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with two structurally related carboxamides: N-methyl-N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide () and N-(3-phenylpropyl)-9H-fluorene-9-carboxamide (). Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Formula* Molecular Weight* Key Substituents Functional Implications
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide Xanthene C23H18F3NO3 437.39 g/mol 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Enhanced lipophilicity (CF3), hydrogen bonding (OH)
N-methyl-N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide Xanthene C20H15F3N2O2 372.34 g/mol Methyl, 4-(trifluoromethyl)oxazol-2-yl Increased electron-withdrawing character (oxazole), reduced steric bulk
N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Fluorene C23H21NO 327.42 g/mol 3-Phenylpropyl Higher hydrophobicity (fluorene core), flexible alkyl chain

*Molecular formulas and weights are calculated based on structural data.

Key Observations:

  • Substituents : The trifluoro-hydroxy-phenylpropyl group in the target compound introduces unique steric and electronic effects absent in the oxazole () and phenylpropyl () analogs. The hydroxyl group may enhance solubility in polar solvents, while the CF3 group increases metabolic stability .
  • Synthetic Complexity : The target compound’s trifluoro-hydroxy substituent likely requires specialized fluorination and protection-deprotection steps, contrasting with the straightforward alkylation in ’s synthesis .

Implications of Structural Differences

Solubility and Bioavailability : The hydroxyl group in the target compound may improve aqueous solubility relative to the methyl-oxazole analog (), but the fluorene-based compound () is likely more hydrophobic.

Electronic Properties : The xanthene core’s oxygen atom could enhance π-π stacking interactions in biological targets compared to fluorene.

Stability : The CF3 group in the target compound may resist enzymatic degradation better than the oxazole or phenylpropyl groups .

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anesthetics and anticonvulsants. This article presents a detailed examination of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H18F3NO3C_{23}H_{18}F_{3}NO_{3}. Its structure includes a xanthene core substituted with a trifluoroalkyl group and a hydroxyl group, which are believed to contribute to its pharmacological properties.

Research indicates that this compound exhibits significant anesthetic and anticonvulsant properties. The mechanism behind its anesthetic activity appears to involve modulation of GABA(A) receptor currents in the central nervous system. In studies, it was shown to enhance GABA(A) current at low concentrations (10 µM), suggesting a possible pathway for its anesthetic effects .

Biological Activity Findings

  • Anesthetic Properties :
    • The compound demonstrated a potent ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating its potential as an effective anesthetic agent without significant cardiovascular side effects .
    • Studies reported no alterations in heart rate or blood pressure at therapeutic concentrations, highlighting its safety profile .
  • Anticonvulsant Activity :
    • In animal models, the compound exhibited strong anticonvulsant activity against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The therapeutic index for MES activity was found to be 10, indicating a favorable safety margin .
    • The compound's efficacy was further supported by analogs that maintained similar biological activities .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnestheticReduced MAC of isoflurane; minimal side effects
AnticonvulsantEffective against MES and scMET; therapeutic index 10
GABA(A) ModulationEnhanced current at 10 µM concentration

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC23H18F3NO3C_{23}H_{18}F_{3}NO_{3}
Xanthene CorePresent
Trifluoro GroupPresent
Hydroxyl GroupPresent

Case Studies

In a notable study published in 2003, researchers synthesized various analogues of the compound and evaluated their biological activities. The findings indicated that many analogues retained similar anesthetic properties while showing varying degrees of anticonvulsant efficacy. This study underscores the importance of structural modifications in enhancing pharmacological profiles .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide, and how can fluorinated intermediates be optimized?

  • Methodology : Begin with acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone derivatives to form the xanthene core (as demonstrated for 9-aryl-9-xanthenols in ). Introduce the trifluoro-hydroxy-phenylpropyl moiety via Grignard addition or nucleophilic substitution. Fluorinated intermediates require anhydrous conditions due to the hygroscopic nature of trifluoromethyl groups. Monitor reaction progress using TLC and ¹⁹F NMR to confirm fluorinated group incorporation .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodology : Combine ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine integration. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) resolves absolute configuration. Pair SC-XRD with WinGX ( ) for data validation and visualization of anisotropic displacement parameters .

Q. How can solubility challenges during synthesis be addressed?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) or co-solvent systems (e.g., THF/water) to improve solubility. Introduce temporary protecting groups (e.g., acetyl or Fmoc) on hydroxyl or amine functionalities during synthesis, as described for carbamate derivatives in . Post-synthesis, employ ESOL or SILICOS-IT models ( ) to predict solubility in target assay buffers .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in trifluoromethyl groups) be resolved during refinement?

  • Methodology : In SHELXL, apply geometric constraints (e.g., AFIX commands) to model disordered trifluoromethyl groups. Validate thermal motion using WinGX’s ORTEP interface ( ) to visualize ellipsoids. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯F) that may stabilize disordered regions .

Q. What experimental designs elucidate the role of the trifluoromethyl group in modulating bioactivity?

  • Methodology : Synthesize analogs lacking the trifluoromethyl group or with alternative substituents (e.g., -CF₂H, -CH₃). Compare pharmacokinetic properties (e.g., metabolic stability via liver microsome assays) and target binding (e.g., fluorescence polarization assays). Use density functional theory (DFT) to calculate electrostatic potential surfaces, correlating fluorine’s electron-withdrawing effects with activity () .

Q. How can structure-activity relationships (SAR) be established for the xanthene-carboxamide scaffold?

  • Methodology : Perform systematic substitutions on the xanthene core (e.g., halogenation at C3/C6) and the carboxamide sidechain (e.g., alkyl vs. aryl groups). Test analogs in functional assays (e.g., enzyme inhibition, cellular uptake). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., TPSA, logP) with bioactivity data, as shown for similar scaffolds in and .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data (e.g., NOE vs. XRD) for stereochemical assignments?

  • Methodology : Prioritize SC-XRD ( ) for absolute stereochemical determination. If crystals are unavailable, use NOESY/ROESY NMR to infer spatial proximity of protons. For ambiguous cases, employ computational methods (e.g., molecular docking or conformational search with Gaussian) to validate the most energetically favorable stereoisomer .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS and identify byproducts (e.g., hydrolysis of the carboxamide bond). Compare with stability data from fluorinated analogs in and to assess fluorine’s protective role against enzymatic cleavage .

Tables for Key Data

Property Method Relevant Evidence
Xanthene core synthesisAcid-catalyzed cyclization
Fluorinated group analysis¹⁹F NMR, SC-XRD
Solubility predictionESOL/SILICOS-IT models
Crystallographic refinementSHELXL/WinGX
Metabolic stabilityLiver microsome assays

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide

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